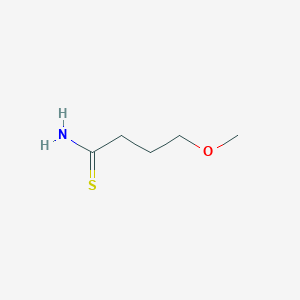![molecular formula C9H7N3O4 B6143815 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1000933-15-2](/img/structure/B6143815.png)
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid” is a chemical compound with the CAS Number: 1000933-15-2 . It has a molecular weight of 221.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid . The InChI code for this compound is 1S/C9H7N3O4/c1-12-6-4(7(13)11-9(12)16)2-3-5(10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 221.17 .Mecanismo De Acción
The exact mechanism of action of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid is unknown, however, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals, reduce oxidative stress, and inhibit the production of inflammatory cytokines. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in tumorigenesis, as well as to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. Studies have shown that this compound has antioxidant and anti-inflammatory properties, as well as anti-cancer and anti-viral activity. In addition, this compound has been found to possess anti-diabetic, anti-hypertensive, and anti-atherogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid in laboratory experiments is its low cost and availability. Additionally, this compound is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively unstable compound and can degrade quickly when exposed to light or heat. Additionally, this compound is a relatively small molecule and can be difficult to handle in the laboratory.
Direcciones Futuras
The potential applications of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid are vast, and there are many possible future directions for research. These include further investigation into the potential therapeutic applications of this compound, such as its use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective and specific treatments for these conditions. Other potential future directions for research include the development of new synthesis methods for this compound and the investigation of its potential applications in the field of nanotechnology.
Métodos De Síntesis
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid can be synthesized in a variety of ways. One of the most common methods is the reaction of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate with an acid or base. This reaction yields the desired product, this compound. Other methods of synthesis include the oxidation of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate with a suitable oxidizing agent, or the reaction of 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate with an aldehyde or ketone.
Aplicaciones Científicas De Investigación
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has been studied extensively for its potential applications in the medical and pharmaceutical fields. Studies have shown that this compound has antioxidant and anti-inflammatory properties, as well as anti-cancer and anti-viral activity. In addition, this compound has been studied for its potential use in the treatment of diabetes, cardiovascular disease, and neurological disorders.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-12-6-4(7(13)11-9(12)16)2-3-5(10-6)8(14)15/h2-3H,1H3,(H,14,15)(H,11,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOKZFGLLFQDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C(=O)O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)
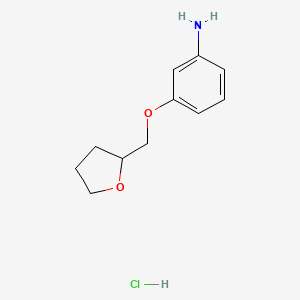
![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
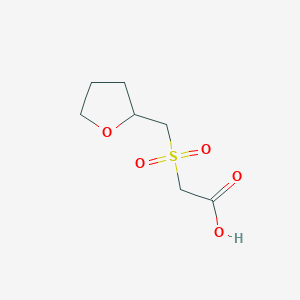
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)

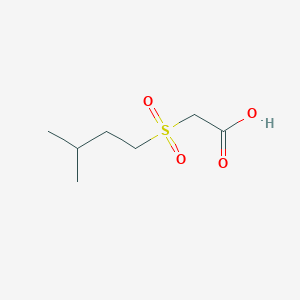
![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)
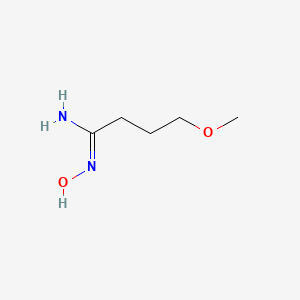
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

